(trans)-4-Propyl-1-methyl-L-proline-d3
Description
Properties
CAS No. |
1246816-92-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
174.258 |
IUPAC Name |
(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |
InChI Key |
MAWGMRQFCUEYCT-QTFNCCPBSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Synonyms |
4R)-4-Propyl-hygric Acid-d3; (4R)-4-Propyl-hygric Acid-d3; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3; 1-Methyl-4-propylproline-d3; |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with trans-4-hydroxy-L-proline due to its commercial availability and established reactivity. Alternative routes use L-pyroglutamic acid derivatives for alkylation.
Table 1: Common Starting Materials and Their Roles
Propyl Group Introduction at C4
The trans-4-propyl substituent is introduced via stereospecific alkylation or hydrogenation:
a) Allylation and Hydrogenation
b) Direct Alkylation
Methylation at the N1 Position
N1-methylation is achieved using methyl iodide or dimethyl sulfate under strongly basic conditions (e.g., NaH or K₂CO₃).
Table 2: Methylation Conditions and Outcomes
| Methylating Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl iodide | NaH | DMF | 78 | 95 |
| Dimethyl sulfate | K₂CO₃ | Acetonitrile | 82 | 93 |
Deuteration Techniques
Deuterium incorporation occurs at the α-position via base-catalyzed H/D exchange or using deuterated reagents.
a) Base-Catalyzed Exchange
b) Reductive Deuteration
-
Use of deuterated reducing agents (e.g., LiAlD₄) for late-stage deuteration, though less common due to side reactions.
Industrial-Scale Production Considerations
-
Continuous Flow Reactors : Enhance yield (∼90%) and reduce reaction times for alkylation and methylation steps.
-
Purification : Chromatography (C18 columns) or recrystallization from ethanol/water mixtures.
-
Cost Drivers : Deuterated solvents (EtOD) account for ∼60% of material costs.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Challenges
| Route | Steps | Total Yield (%) | Key Challenge |
|---|---|---|---|
| Allylation | 4 | 65 | Epimerization during hydrogenation |
| Direct Alkylation | 3 | 55 | Low stereoselectivity |
| Pyroglutamic Acid Derivatization | 5 | 58 | Multi-step protection/deprotection |
Challenges and Optimization Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
(trans)-4-Propyl-1-methyl-L-proline-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(trans)-4-Propyl-1-methyl-L-proline-d3 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to understand protein and enzyme functions.
Medicine: Investigated for its potential to improve the pharmacokinetic properties of drugs by enhancing stability and reducing metabolic degradation.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical applications.
Mechanism of Action
The mechanism of action of (trans)-4-Propyl-1-methyl-L-proline-d3 involves its incorporation into biological systems where it can replace the non-deuterated analog. The presence of deuterium can alter the rate of metabolic reactions due to the kinetic isotope effect, leading to changes in the metabolic stability and activity of the compound. This can be particularly useful in drug development to enhance the efficacy and reduce the side effects of therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of “(trans)-4-Propyl-1-methyl-L-proline-d3” with related compounds:
Comparative Research Findings
- Metabolic Stability: Deuterated compounds like “this compound” exhibit slower metabolic degradation compared to non-deuterated counterparts due to the kinetic isotope effect. This property is critical for tracing metabolic pathways in vivo .
- Biological Activity: Non-deuterated analogues, such as (4R)-1-Methyl-4-propyl-L-proline HCl, show utility in antibiotic synthesis but lack isotopic traceability . In contrast, simpler derivatives like N-Methyl-L-proline are used in foundational studies of proline’s role in collagen synthesis and enzyme inhibition .
- Toxicological Profiles: While 3-Methyl-L-tyrosine shares structural similarities (methyl substitution on an amino acid), its toxicological properties remain uncharacterized, limiting its therapeutic applicability .
Species-Specific Responses
Comparative studies on ion channels (e.g., CatSper) highlight the importance of structural specificity. Similarly, deuterated proline derivatives may exhibit species-dependent metabolic behaviors, though specific data for “this compound” are pending .
Immunostimulatory Comparisons
Evidence from glycolipid studies (e.g., TMCM vs. TDEs) demonstrates that minor structural changes (e.g., ester vs. diester groups) can yield divergent in vitro cytokine responses, though in vivo effects may converge . By analogy, the propyl and deuterium substitutions in “this compound” could modulate interactions with immune receptors like Mincle, though direct evidence is lacking .
Biological Activity
(trans)-4-Propyl-1-methyl-L-proline-d3 is a deuterated derivative of the amino acid (trans)-4-Propyl-1-methyl-L-proline. The incorporation of deuterium, a stable isotope of hydrogen, enhances its biological activity through the kinetic isotope effect, which can modify metabolic pathways and stability. This compound presents significant potential in various fields, including medicinal chemistry and metabolic studies.
- Molecular Formula : CHDNO
- Molecular Weight : 174.26 g/mol
- Appearance : Off-white solid
- Solubility : Soluble in chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol
The biological activity of this compound is primarily attributed to its ability to replace non-deuterated analogs in biological systems. The presence of deuterium alters the rates of metabolic reactions, enhancing metabolic stability and potentially improving the pharmacokinetic properties of therapeutic agents.
1. Metabolic Studies
The compound is utilized as a tracer in metabolic pathways, allowing researchers to track the fate of molecules within biological systems. Its unique properties enable detailed studies on how modifications affect biological activity and stability.
2. Drug Development
Due to its enhanced stability and reduced side effects, this compound is investigated for its potential to improve the pharmacokinetic profiles of drugs. This includes applications in developing new therapeutic agents that require precise metabolic control .
3. Enzyme Interaction Studies
In biological research, this compound aids in studying enzyme-substrate interactions and protein folding due to its proline ring structure, which induces conformational constraints in peptides and proteins.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (trans)-4-Propyl-1-methyl-L-proline | CHNO | Non-deuterated version used in standard applications |
| 4-Methylproline | CHNO | Lacks propyl group; simpler structure |
| 1-Methylpyrrolidine | CHN | Different nitrogen positioning; no carboxylic acid |
| (R)-Proline | CHNO | Natural amino acid; essential for protein synthesis |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various contexts:
- Protein Labeling : It has been employed in isotope labeling studies to understand protein dynamics and interactions within cells. This method has provided insights into the mechanisms by which proteins fold and function under physiological conditions .
- Therapeutic Applications : Research indicates that compounds similar to this compound have been integrated into antibiotic structures, enhancing their efficacy through improved binding interactions with bacterial enzymes .
Q & A
Q. What are the critical considerations for synthesizing (trans)-4-Propyl-1-methyl-L-proline-d3 in high enantiomeric purity?
Answer: Synthesis of deuterated proline derivatives requires precise stereochemical control. Key steps include:
- Chiral pool strategy : Using L-proline as a starting material to retain stereochemistry, followed by regioselective deuteration at the 4-propyl position .
- Deuterium incorporation : Employing deuterated reagents (e.g., D₂O or deuterated alkylating agents) under controlled pH and temperature to minimize isotopic scrambling .
- Purification : Use chiral HPLC or enzymatic resolution to isolate the trans-isomer, as cis/trans isomerization can occur during synthesis .
Validation via , , and high-resolution mass spectrometry (HRMS) is essential to confirm isotopic purity (>99% deuterium at specified positions) and enantiomeric excess (>98%) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Answer: Stability protocols should include:
- Temperature/humidity stress testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–6 months. Monitor degradation via LC-MS and quantify deuterium retention using isotope ratio mass spectrometry (IRMS) .
- Light exposure : Assess photostability under ICH Q1B guidelines (UV/visible light) to detect racemization or propyl group oxidation .
- Solution-state stability : Test in aqueous buffers (pH 3–9) to evaluate hydrolysis susceptibility, particularly at the methyl ester or proline ring .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profile compared to the non-deuterated analog?
Answer: Deuterium’s kinetic isotope effect (KIE) may alter metabolic pathways:
- In vitro assays : Compare CYP450-mediated metabolism (e.g., CYP3A4/2D6) using liver microsomes. Measure and differences to identify rate-limiting steps affected by deuteration .
- In vivo PK studies : Administer equimolar doses to rodent models; collect plasma/tissue samples at intervals. Use LC-MS/MS to quantify parent compound and metabolites. A >2-fold increase in half-life () suggests significant KIE at metabolically labile sites .
- Data interpretation : Contradictions between in vitro and in vivo results may arise from compensatory metabolic pathways or tissue-specific deuterium retention .
Q. What methodologies resolve contradictions in metabolic stability data for this compound across different experimental models?
Answer: Approaches to address discrepancies:
- Cross-model validation : Replicate studies in parallel using primary hepatocytes, liver S9 fractions, and in vivo models. Inconsistent microsomal vs. hepatocyte data may indicate differences in transporter activity or cofactor availability .
- Isotope tracing : Use -NMR or IRMS to track deuterium loss in specific metabolites, identifying whether instability arises from deuteration sites or the proline backbone .
- Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., species, enzyme expression levels) contributing to divergent results .
Q. How can researchers design mechanistic studies to probe the role of the 4-propyl-d3 group in modulating target binding (e.g., proline-specific enzymes)?
Answer:
- Structural studies : Co-crystallize the deuterated compound with target enzymes (e.g., prolyl hydroxylases). Compare electron density maps to non-deuterated analogs to detect conformational changes from deuterium’s steric effects .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (, ) to assess whether deuteration alters enthalpy-driven vs. entropy-driven interactions .
- Computational modeling : Perform molecular dynamics simulations with deuterium parameters to predict vibrational frequency impacts on binding pocket interactions .
Methodological Considerations
Q. What analytical techniques are critical for ensuring batch-to-batch consistency in this compound synthesis?
Answer:
- QC criteria :
- Stability-indicating methods : Forced degradation studies (acid/base/oxidative stress) followed by LC-HRMS to identify degradation products .
Q. How should researchers address ethical and documentation requirements when using this compound in preclinical studies?
Answer:
- Regulatory compliance : Adhere to GLP guidelines for animal studies, including IACUC protocols for humane endpoints and sample size justification .
- Deuterium safety : Submit impurity profiles (e.g., residual solvents, non-deuterated analogs) to ethics boards, as deuterated compounds may have unanticipated toxicity .
- Data transparency : Archive raw spectral data and synthetic protocols in FAIR-compliant repositories to support reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
